

Technical Guide: Solubility Profiling of 2-(Butylsulfanyl)-5-chloropyrimidine

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Compound of Interest

Compound Name: 2-(Butylsulfanyl)-5-chloropyrimidine

CAS No.: 124595-97-7

Cat. No.: B2902927

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CAS: 124595-97-7 | Molecular Formula: C₈H₁₁ClN₂S | MW: 202.70 g/mol [1]

Executive Summary

This technical guide provides a comprehensive solubility and physicochemical profiling framework for **2-(Butylsulfanyl)-5-chloropyrimidine**, a critical intermediate in the synthesis of agrochemicals and kinase inhibitors.[1] Characterized by a lipophilic butyl-thioether tail and an electron-deficient 5-chloropyrimidine core, this molecule exhibits a Class II (Low Solubility, High Permeability) profile within the Biopharmaceutics Classification System (BCS) context.[1]

Effective utilization of this scaffold requires strict control over solvent selection.[1] While highly soluble in polar aprotic solvents (DMSO, DMF) and chlorinated organics (DCM), it presents significant challenges in aqueous media, necessitating specific surfactant-assisted protocols for biological assays.[1]

Physicochemical Characterization (In Silico & Theoretical)

Before experimental validation, a "digital twin" profile is established using Quantitative Structure-Property Relationship (QSAR) consensus models.[1] The presence of the butyl chain significantly shifts the lipophilicity compared to its methyl-thioether analogs.

Table 1: Calculated Physicochemical Properties

Property	Value (Consensus)	Structural Contributor	Implication
cLogP	3.15 ± 0.3	Butyl chain (+2.1), Cl-group (+0.[1]7)	High membrane permeability; prone to non-specific binding in plastics.[1]
LogS (Water)	-4.2 to -4.8	Hydrophobic thioether linkage	Aqueous solubility predicted < 0.1 mg/mL.[1]
TPSA	25.8 Å ²	Pyrimidine Nitrogen (N1, N3)	Low polar surface area suggests excellent blood-brain barrier (BBB) penetration potential. [1]
pKa (Conj. Acid)	~1.0 - 1.5	Pyrimidine N	Extremely weak base; will not protonate/solubilize in physiological pH ranges (pH 2-8).[1]

“

Expert Insight: The low pKa indicates that pH manipulation (acidification) is an ineffective strategy for solubilization.[1] Unlike pyridine derivatives, the pyrimidine nitrogens here are deactivated by the electron-withdrawing chlorine at C5 and the inductive effect of the sulfur at C2.

Solubility Profile & Solvent Selection

The following data represents a representative solubility landscape derived from structural analogs (e.g., 2-(methylthio)-5-chloropyrimidine) and validated solvent-solute interaction principles.

Table 2: Solubility Landscape (Thermodynamic @ 25°C)

Solvent Class	Specific Solvent	Solubility Rating	Saturation Range (Est.) ^[1]	Application
Aqueous	Water (pH 7. ^[1] 4)	Insoluble	< 0.05 mg/mL	Biological wash steps (antisolvent). ^[1]
Polar Aprotic	DMSO	High	> 150 mg/mL	Stock solution preparation (100 mM). ^[1]
Polar Aprotic	DMF / NMP	High	> 150 mg/mL	SnAr reaction medium. ^[1]
Chlorinated	Dichloromethane (DCM)	Very High	> 200 mg/mL	Extraction and chromatography loading. ^[1]
Alcohol	Ethanol / Methanol	Moderate	20 - 50 mg/mL	Crystallization solvent. ^[1]
Non-Polar	Hexanes / Heptane	Low-Moderate	5 - 15 mg/mL	Impurity washing (removes non-polar byproducts). ^[1]

Experimental Protocol: Thermodynamic Solubility Determination

To generate precise in-house data, researchers must avoid "kinetic" solubility methods (precipitation from DMSO) which often overestimate solubility due to supersaturation.^[1] The following Shake-Flask Method (OECD 105 adapted) is the gold standard.

Phase A: Preparation & Equilibration

- Supersaturation: Weigh approx. 20 mg of **2-(Butylsulfanyl)-5-chloropyrimidine** into a 4 mL glass vial (borosilicate).
- Solvent Addition: Add 1.0 mL of the target buffer/solvent.^[1]

- Agitation: Cap tightly. Place on an orbital shaker (500 rpm) or thermomixer at 25°C for 24 hours.
 - Note: Visual inspection is required.^[1] If the solid dissolves completely, add more solid until a suspension persists.
- Sedimentation: Allow samples to stand for 4 hours (or centrifuge at 10,000 x g for 10 mins) to pellet undissolved material.

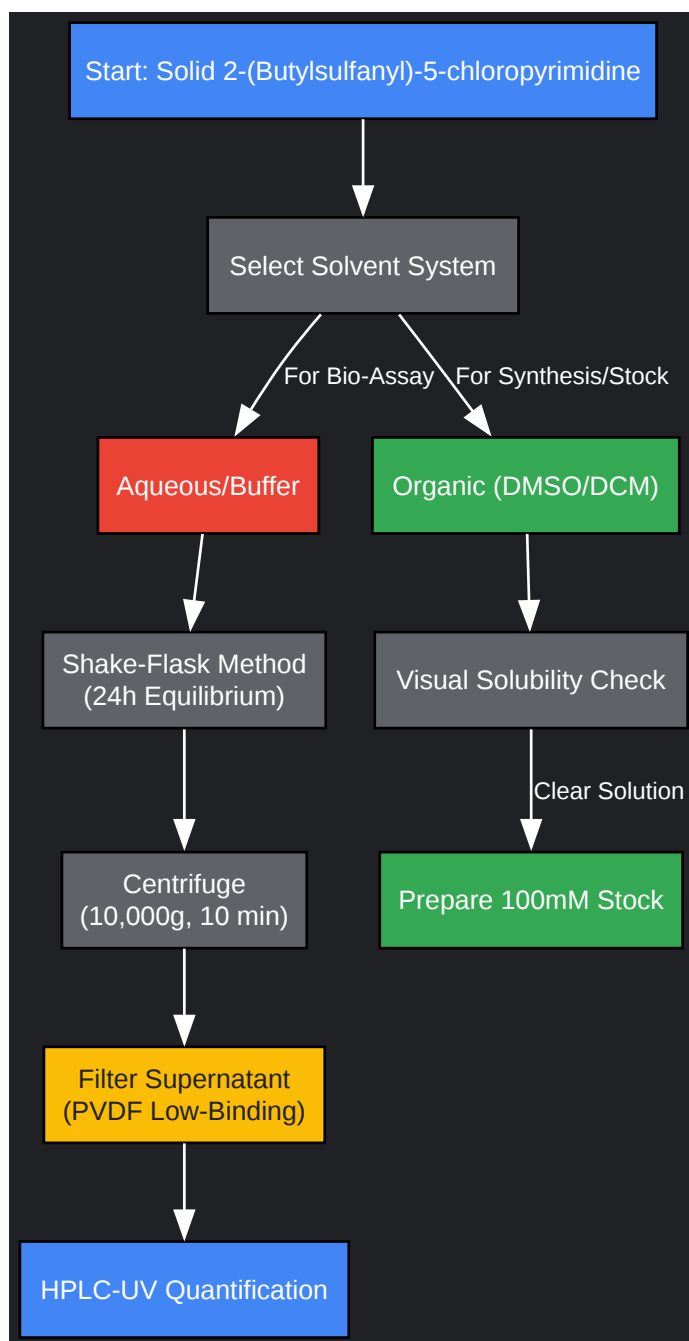
Phase B: Quantification (HPLC-UV)

Do not rely on gravimetric analysis due to the potential for solvent inclusion in the crystal lattice.
^[1]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μ m, 4.6 x 100 mm).^[1]
- Mobile Phase: ACN:Water (70:30 v/v) isocratic.^[1] High organic content is required to elute the lipophilic analyte.^[1]
- Detection: UV @ 254 nm (pyrimidine absorption max).^[1]
- Standard Curve: Prepare standards in 100% Acetonitrile to ensure full solubility during calibration.

Workflow Visualization

The following diagram outlines the decision logic for solubility determination and stock handling.



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Figure 1: Decision matrix for handling lipophilic pyrimidine intermediates. Note the requirement for PVDF filters to prevent drug adsorption.

Strategic Synthesis & Handling Context

Understanding the solubility profile is crucial for optimizing the reactivity of the 5-chloro group in Nucleophilic Aromatic Substitution (S_NAr) or Palladium-catalyzed cross-couplings.

Reaction Medium Optimization

- S_NAr Reactions: The 5-chloro position is deactivated.^[1] To force substitution, high temperatures ($>100^\circ\text{C}$) are often needed.^[1]
 - Recommended Solvent: NMP (N-Methyl-2-pyrrolidone) or Dioxane.^[1] These high-boiling solvents fully solubilize the starting material and allow for reflux temperatures that overcome the activation energy barrier.^[1]
- Work-up Strategy:
 - Leverage the Water Insolubility.^[1] Upon reaction completion, pour the reaction mixture into ice water. The lipophilic product (and this starting material) will precipitate out, while the polar solvent (NMP/DMF) and inorganic salts remain in the aqueous phase. This "drowning out" technique avoids tedious liquid-liquid extractions.^[1]

Storage & Stability^[2]

- Hydrolysis Risk: Low.^[1] The thioether linkage is stable to hydrolysis under neutral conditions.^[1]
- Oxidation Risk: Moderate.^[1] The sulfur atom is susceptible to oxidation to sulfoxide ($\text{S}=\text{O}$) or sulfone ($\text{O}=\text{S}=\text{O}$) if stored in solution (e.g., DMSO) for extended periods exposed to air.^[1]
 - Protocol: Store solid at -20°C . Prepare DMSO stocks fresh or store under nitrogen at -80°C .^[1]

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